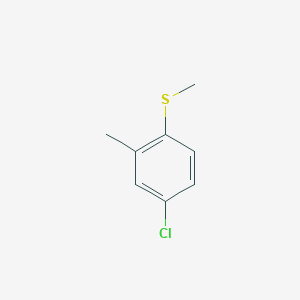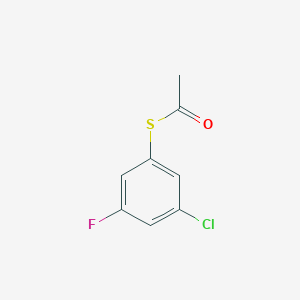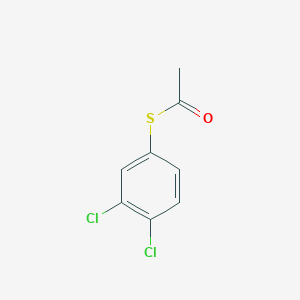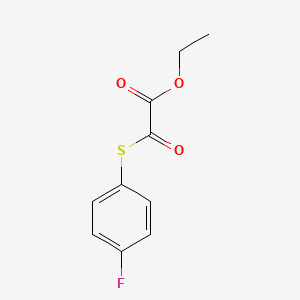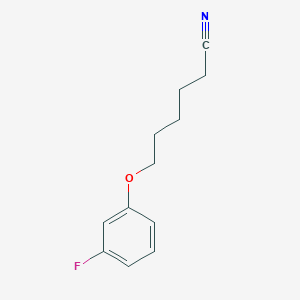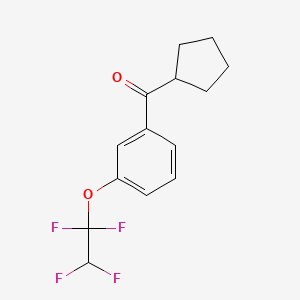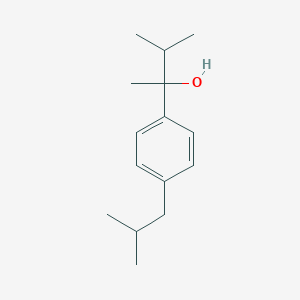
2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an isobutylphenyl group attached to a butanol backbone, making it a versatile molecule for synthetic and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol typically involves multi-step organic reactions. One common method includes the chloromethylation of benzene or an alkylbenzene, followed by subsequent reactions to introduce the isobutyl and butanol groups . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and large-scale reactors. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions . The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals and studying biological pathways . Additionally, its unique structure makes it valuable in industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . Understanding these interactions is crucial for developing new therapeutic agents and optimizing the compound’s applications.
Comparación Con Compuestos Similares
2-(4-iso-Butylphenyl)-3-methyl-butan-2-ol can be compared with other similar compounds, such as 2-(4-isobutylphenyl)propionic acid (ibuprofen) and its derivatives . While these compounds share structural similarities, this compound is unique in its specific functional groups and reactivity. This uniqueness makes it a valuable compound for specialized applications that other similar compounds may not fulfill.
List of Similar Compounds:- 2-(4-isobutylphenyl)propionic acid (ibuprofen)
- 1-(4-isobutylphenyl)ethanol
- 2-(4-isobutylphenyl)propionic acid methyl ester
Propiedades
IUPAC Name |
3-methyl-2-[4-(2-methylpropyl)phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)10-13-6-8-14(9-7-13)15(5,16)12(3)4/h6-9,11-12,16H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXZZNNBNBJBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene](/img/structure/B7992385.png)
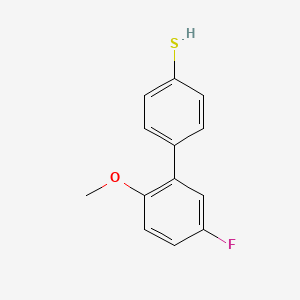
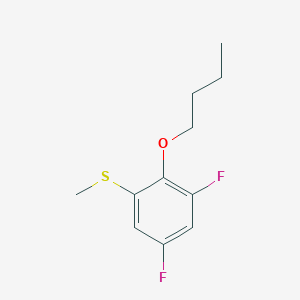
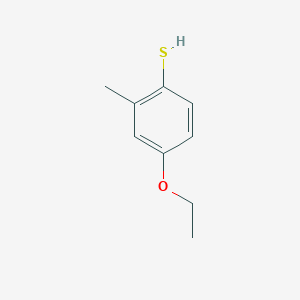
![2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7992430.png)
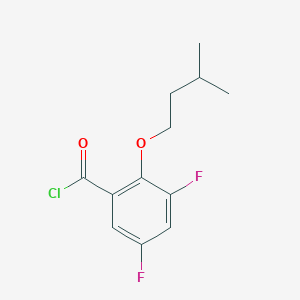
![3-Fluoro-4-[(n-hexyloxy)methyl]thiophenol](/img/structure/B7992458.png)
